N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Description

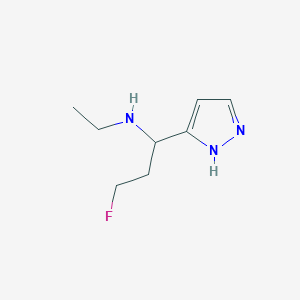

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a fluorinated amine derivative featuring a pyrazole ring attached to a propane backbone. The compound’s structure includes:

- Pyrazole moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.

- Fluorine substitution: A fluorine atom at the 3-position of the propane chain.

- Ethylamine group: An N-ethyl substituent on the primary amine.

This molecule’s design combines lipophilic (fluorine, ethyl group) and hydrogen-bonding (amine, pyrazole) elements, making it relevant for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C8H14FN3 |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-1-(1H-pyrazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C8H14FN3/c1-2-10-7(3-5-9)8-4-6-11-12-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12) |

InChI Key |

WRDKYTFFTPEDDV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CCF)C1=CC=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the aliphatic fluorine and pyrazole positioning . Below is a comparative analysis with structurally related molecules from the evidence:

Physicochemical Properties

- In contrast, aromatic fluorine (e.g., ) strengthens resonance effects, stabilizing aromatic systems and altering π-π stacking interactions .

- Hydrogen Bonding :

Biological Activity

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes an ethyl group, a fluorine atom, and a pyrazole moiety, suggests various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H14FN3 |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | N-ethyl-3-fluoro-1-(1H-pyrazol-5-yl)propan-1-amine |

| InChI Key | WRDKYTFFTPEDDV-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(CCF)C1=CC=NN1 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the pyrazole ring contributes to its reactivity. This compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways that could lead to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The following activities have been associated with this compound:

Antimicrobial Activity:

Studies have shown that related pyrazole compounds can exhibit antibacterial and antifungal properties. For instance, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects:

The potential anti-inflammatory activity of pyrazole derivatives has been documented, suggesting that this compound may possess similar properties. This could make it a candidate for further exploration in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:

- Synthesis Pathways:

- Biological Evaluation:

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminoantipyrine | 4-Aminoantipyrine | Known for anti-inflammatory properties; used in analgesics. |

| 5-Fluoropyrazole | 5-Fluoropyrazole | Exhibits antifungal activity; simpler structure without ethyl substitution. |

| Pyrazolo[3,4-b]quinolin | Pyrazolo[3,4-b]quinolin | Potential anticancer agent; more complex fused ring system. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or hydrogenation. For example, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide (CuI) as a co-catalyst enable alkynylamine coupling to aryl halides, followed by purification via flash column chromatography (10–40% EtOAc in pentane) . Hydrogenation using Pd/C under H₂ pressure (40 psi) is effective for nitro group reduction in intermediates . Key steps include degassing solvents, optimizing equivalents of reactants (e.g., 1.2 equiv aryl iodide), and using triethylamine (Et₃N) as a base to neutralize acids generated in situ .

Q. How is the structure of this compound verified?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for fluorine-substituted pyrazole (δ ~8.6–7.4 ppm for aromatic protons) and ethyl/propyl chains (δ ~1.2–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing Pd/C vs. Pd(PPh₃)₂Cl₂/CuI systems for coupling efficiency .

- Reaction Conditions : Adjusting temperature (35–100°C), time (2–72 hours), and solvent polarity (DMSO vs. ethanol) to enhance intermediate stability .

- Additives : Using cesium carbonate (Cs₂CO₃) to deprotonate amines or aryl iodides to promote trans-hydroalkoxylation .

- Purification : Gradient elution (e.g., 0–100% EtOAc/hexane) reduces byproduct contamination .

Q. How should researchers address contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer : Resolve discrepancies via:

- Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) .

- Purity Analysis : Use HPLC to confirm compound integrity (>95% purity) and rule out degradation products .

- Computational Docking : Model interactions with targets (e.g., enzymes, receptors) to identify binding site variations .

Q. What strategies guide structure-activity relationship (SAR) studies for pyrazole-based compounds?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Synthesizing analogs with modified alkyl chains (e.g., propyl vs. ethyl) or halogen substitutions (F vs. Cl) to assess metabolic stability and potency .

- Biological Testing : Evaluate analogs in vitro (e.g., IC₅₀ in kinase assays) and in vivo (e.g., pharmacokinetics in rodent models) .

- Electron-Withdrawing Groups : Fluorine substitution enhances metabolic stability by reducing oxidative degradation, as seen in analogs like 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine .

Q. How does fluorine substitution influence the physicochemical properties of this compound?

- Methodological Answer : Fluorine’s impact is assessed through:

- LogP Measurements : Compare lipophilicity of fluorinated vs. non-fluorinated analogs (e.g., 3-(3-fluorophenyl)propan-1-amine vs. 3-(3-chlorophenyl)propan-1-amine) .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to measure half-life improvements (e.g., fluorine reduces CYP450-mediated oxidation) .

- X-ray Crystallography : Resolve crystal structures to analyze fluorine’s steric/electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.